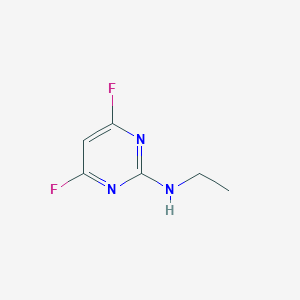

N-ethyl-4,6-difluoropyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4,6-difluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIZQOOOXXYIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287762 | |

| Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165258-59-3 | |

| Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165258-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-4,6-difluoro-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Ethyl 4,6 Difluoropyrimidin 2 Amine

Strategic Approaches to Pyrimidine (B1678525) Core Construction

The formation of the N-ethyl-4,6-difluoropyrimidin-2-amine structure is primarily achieved through the functionalization of a pre-existing, highly halogenated pyrimidine ring. The choice of starting material and the sequence of reactions are critical to the success of the synthesis.

Direct Amination Reactions of Difluoropyrimidine Precursors

The most direct route to this compound involves the reaction of a suitable difluoropyrimidine precursor with ethylamine (B1201723). The common starting material for this approach is 2,4,6-trifluoropyrimidine (B1266109). In this process, ethylamine acts as a nucleophile, displacing one of the fluorine atoms on the pyrimidine ring.

The reaction is typically a nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atoms and the ring nitrogen atoms activate the pyrimidine core towards nucleophilic attack. However, the reaction of 2,4,6-trifluoropyrimidine with primary amines like ethylamine can lead to a mixture of products, where substitution occurs at different positions on the ring. For instance, reactions with ammonia (B1221849) or ethanolamine (B43304) on 2,4,6-trifluoropyrimidine are reported to yield mixtures of the 2-amino and 4-amino isomers. nih.gov The challenge, therefore, lies in directing the substitution preferentially to the C-2 position to maximize the yield of the desired product.

Multi-step Syntheses Involving Halogenated Pyrimidine Intermediates

Multi-step syntheses offer an alternative, often more controlled, approach. These strategies may start from more readily available or differently substituted halogenated pyrimidines, such as 2,4,6-trichloropyrimidine. A typical sequence might involve:

Initial Regioselective Substitution: Reaction with a first nucleophile under conditions that favor substitution at a specific position (e.g., C-4 or C-6).

Halogen Exchange (Halex) Reaction: Conversion of the remaining chlorine atoms to fluorine atoms using a fluorinating agent like potassium fluoride (B91410).

Final Amination: Introduction of the ethylamino group at the C-2 position.

This approach allows for the sequential and regioselective introduction of different substituents. While more complex than direct amination, it can provide better control over the final product's structure, especially when synthesizing more complex analogues. For example, methodologies have been developed for the highly regioselective amination of 6-aryl-2,4-dichloropyrimidine, which strongly favors the formation of the C-4 substituted product, illustrating the principle of controlled, sequential substitution. acs.orgresearchgate.net

Regioselective Synthesis and Isomer Control

Nucleophilic Aromatic Substitution (SNAr) in Polyfluorinated Pyrimidines

The synthesis of this compound from 2,4,6-trifluoropyrimidine is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). nih.gov This reaction mechanism typically proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: The nucleophile (ethylamine) attacks an electron-deficient carbon atom of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Leaving Group Elimination: The leaving group (a fluoride ion) is expelled, and the aromaticity of the ring is restored.

In polyfluorinated systems, the fluorine atoms strongly activate the ring for nucleophilic attack due to their high electronegativity. nih.gov The reaction is generally facile and does not typically require a metal catalyst. lookchem.com

Challenges and Strategies for Preferential Amination at C-2 vs. C-4 Positions

The primary challenge in the synthesis of this compound from 2,4,6-trifluoropyrimidine is achieving selectivity for the C-2 position over the electronically similar C-4 and C-6 positions. In many cases, nucleophilic substitution on 2,4-dihalogenated pyrimidines favors the C-4 position. acs.orgwuxiapptec.com Reaction of 2,4,6-trifluoropyrimidine with nitrogen nucleophiles often results in a mixture of C-2 and C-4 substituted isomers. nih.gov

Strategies to enhance C-2 selectivity include:

Solvent and Temperature Control: The choice of solvent can influence the ratio of isomers. researchgate.net Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.

Use of Bulky Reagents: In some systems, employing sterically demanding nucleophiles or adding bulky substituents at other positions on the pyrimidine ring can direct attack to the less hindered C-2 position. lookchem.com

Catalysis: While often not required, palladium-catalyzed amination has been shown to be highly regioselective in certain dichloropyrimidine systems, favoring C-4 substitution. acs.org Developing a catalytic system that favors C-2 amination could be a viable strategy.

| Precursor | Nucleophile | Conditions | Major Product(s) | Isomer Ratio (approx.) |

| 2,4,6-Trifluoropyrimidine | Ammonia | Not specified | 4-Amino & 2-Amino | 4:1 |

| 2,4,6-Trifluoropyrimidine | Ethanolamine | Not specified | 4-Substituted & 2-Substituted | 2:1 |

| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines | LiHMDS, Pd-catalyst | C4-Substituted | >95:5 |

| 2,4-Dichloro-6-methoxypyrimidine | Amines | Not specified | C2-Substituted | High selectivity |

Data compiled from related reactions to illustrate regioselectivity principles. nih.govacs.orgwuxiapptec.com

Influence of Steric and Electronic Factors on Regioselectivity

The regiochemical outcome of the amination reaction is a delicate interplay of steric and electronic effects. nih.govrsc.org

Electronic Effects: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, making the carbon atoms electron-deficient and susceptible to nucleophilic attack. The C-2, C-4, and C-6 positions are all activated. Generally, the C-4 and C-6 positions are considered more electron-deficient than the C-2 position due to their para and ortho relationship to the ring nitrogens. However, substituents elsewhere on the ring can alter this electron distribution. For example, an electron-donating group at the C-6 position can increase the electron density at C-4, making the C-2 position the preferred site for nucleophilic attack. wuxiapptec.com

Steric Effects: The C-2 position is flanked by two nitrogen atoms, while the C-4 and C-6 positions are flanked by a nitrogen and a carbon atom. This can lead to different steric environments. For a small nucleophile like ethylamine, the steric hindrance at C-2 versus C-4/C-6 in the unsubstituted trifluoropyrimidine precursor is minimal. However, steric hindrance can become a dominant factor in more substituted pyrimidines or with bulkier nucleophiles, often favoring attack at the least hindered position. nih.gov For instance, the presence of a bulky substituent at the C-5 position has been shown to direct amination to the C-2 position in dichloropyrimidines. lookchem.com

Ultimately, achieving a high yield of this compound requires careful optimization of reaction conditions to exploit the subtle differences in the electronic and steric environments of the C-2 and C-4/C-6 positions.

Emerging Synthetic Techniques

Traditional methods for the synthesis of N-substituted aminopyrimidines often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. To overcome these limitations, modern synthetic chemistry has seen the advent of novel methodologies, including microwave-assisted synthesis and palladium-catalyzed C-N bond formation, which have shown considerable promise in the synthesis of fluoropyrimidines.

Microwave-Assisted Pyrimidine Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. This technology utilizes the ability of polar molecules to transform microwave energy into heat, resulting in rapid and uniform heating of the reaction mixture.

In the context of synthesizing this compound, a plausible approach involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,4,6-trifluoropyrimidine, with ethylamine under microwave irradiation. The highly electronegative fluorine atoms activate the pyrimidine ring towards nucleophilic attack, and the application of microwave energy can significantly enhance the rate of this substitution.

A representative, though generalized, reaction is depicted below:

Figure 1. Plausible microwave-assisted synthesis of this compound.

The following interactive data table summarizes typical conditions for microwave-assisted amination of related heterocyclic compounds, which could be adapted for the synthesis of this compound.

Interactive Data Table: Representative Conditions for Microwave-Assisted Amination of Heterocycles

| Substrate | Amine | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |

| 2-chloro-4,6-dimethylpyrimidine (B132427) | Aniline (B41778) | None | None | 150 | 10 min | 92 | rsc.org |

| 3-Bromo-2-chloropyridine | Aminoethanols | None | None | 180 | 1-2 h | Good | researchgate.net |

| 2,4-Dichloropyrimidines | Ethanolamine | Not Specified | Not Specified | High | Not Specified | Not Specified | researchgate.net |

Catalytic Methods for C-N Bond Formation in Fluoropyrimidines

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds in organic synthesis. researchgate.netwikipedia.org This methodology allows for the coupling of a wide range of amines with aryl and heteroaryl halides or triflates under relatively mild conditions, offering excellent functional group tolerance and high yields. researchgate.netwikipedia.org

For the synthesis of this compound, a Buchwald-Hartwig approach would likely involve the reaction of a 2-halo-4,6-difluoropyrimidine (e.g., 2-chloro-4,6-difluoropyrimidine) with ethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as those from the Josiphos family or biarylphosphine ligands often providing superior results. researchgate.netsemanticscholar.org

A general scheme for this catalytic transformation is presented below:

Figure 2. Proposed Buchwald-Hartwig amination for the synthesis of this compound.

The literature provides several examples of palladium-catalyzed aminations on related dihalogenated heterocycles, which can serve as a guide for developing a specific protocol for the target molecule. For instance, the selective amination of dichloropyridines and dichloropyrimidines has been achieved using palladium catalysts. researchgate.netnih.gov The use of microwave irradiation in conjunction with palladium catalysis can further enhance reaction rates and efficiency. researchgate.net

The following interactive data table outlines typical components and conditions for the Buchwald-Hartwig amination of halo-heterocycles, which could be optimized for the synthesis of this compound.

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination of Halo-Heterocycles

| Substrate | Amine | Palladium Source | Ligand | Base | Solvent | Temperature | Reference |

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)2 | BINAP | K2CO3 | Not Specified | Microwave | researchgate.net |

| Aryl Chlorides | Ammonium Sulfate | [Pd] | CyPF-tBu | NaOtBu | 1,4-Dioxane | Not Specified | semanticscholar.org |

| 2,4-Dichloropyrimidine | Aryl- and heteroarylamines | Palladium catalyst | Dialkylbiarylphosphine | Not Specified | Not Specified | Not Specified | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving N Ethyl 4,6 Difluoropyrimidin 2 Amine

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

The pyrimidine (B1678525) core, particularly when substituted with strong electron-withdrawing groups like fluorine, is highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is fundamental to the derivatization of N-ethyl-4,6-difluoropyrimidin-2-amine and proceeds through a well-established two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms of the pyrimidine ring, typically at positions 4 or 6 which are activated by the fluorine substituents. This initial attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comntu.edu.sg In the subsequent, faster step, the aromaticity of the ring is restored by the expulsion of a leaving group, in this case, a fluoride (B91410) ion. youtube.com The presence of multiple electron-withdrawing groups and the nitrogen atoms within the heterocycle significantly lowers the activation energy for the initial nucleophilic attack, making such systems highly reactive. masterorganicchemistry.com

The rate of nucleophilic attack is highly dependent on the nature of the nucleophile. For amine nucleophiles, reactivity generally correlates with nucleophilicity, with cyclic secondary amines like pyrrolidine and piperidine often reacting faster than primary amines such as n-butylamine. researchgate.net This trend is influenced by a combination of basicity, polarizability, and steric factors. masterorganicchemistry.com

Research on the reactivity of 2-sulfonylpyrimidines with the tripeptide nucleophile glutathione (GSH) further illustrates the impact of substituents on reaction kinetics. The substitution of electron-withdrawing groups at the 5-position of the pyrimidine ring drastically increases the reaction rate by several orders of magnitude compared to the unsubstituted analogue. nih.govacs.org This profound rate enhancement underscores the sensitivity of the pyrimidine system to electronic effects, a principle that directly applies to fluorinated pyrimidines where the fluorine atoms serve as powerful activating groups.

Table 1: Relative Rate Constants for SNAr of Substituted 2-Phenylsulfonylpyrimidines with Glutathione (GSH) at pH 7.0 Data adapted from structure-reactivity studies on analogous pyrimidine systems. nih.govacs.org

| Substituent at Position 5 | Rate Constant (k) [M-1s-1] | Relative Reactivity |

|---|---|---|

| -H (Unsubstituted) | 1.2 x 10-2 | 1 |

| -Cl | 1.5 x 10-1 | 12.5 |

| -CF3 | 4.8 x 101 | 4,000 |

| -COOMe | 1.1 x 103 | 91,667 |

| -NO2 | 4.1 x 104 | 3,416,667 |

In nucleophilic aromatic substitution, the identity of the leaving group can have a significant, and sometimes counterintuitive, effect on the reaction rate. For activated aryl and heteroaryl halides, the typical leaving group ability observed in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted, a phenomenon known as the "element effect". nih.govnih.gov In many SNAr reactions, the reactivity order is F > Cl ≈ Br > I. masterorganicchemistry.comnih.gov

In many chemical reactions, tertiary amines such as triethylamine (TEA) or N-methylpyrrolidine are employed as non-nucleophilic bases to neutralize acid byproducts. However, in reactions with highly electrophilic substrates like activated pyrimidines, these "non-nucleophilic" ancillary amines can themselves act as nucleophiles, leading to unexpected side products.

A relevant study detailed the synthesis of a monoaminated pyrimidine derivative from a dichloropyrimidine precursor using 2,3-dimethylaniline as the primary nucleophile and triethylamine as the base. mdpi.com Alongside the desired product, a significant byproduct was formed resulting from the nucleophilic attack of triethylamine on the pyrimidine core. The reaction proceeded through the formation of a quaternary ammonium intermediate, which subsequently underwent elimination or dealkylation to yield a disubstituted product. mdpi.com

This behavior highlights that the distinction between a base and a nucleophile is context-dependent. For highly activated electrophiles, even sterically hindered tertiary amines with relatively low nucleophilicity can compete with the intended primary nucleophile, complicating the reaction outcome. mdpi.com

Table 2: Products Formed in the Reaction of a Dichloropyrimidine with an Aniline (B41778) in the Presence of Triethylamine (TEA) Based on findings of unexpected ancillary amine reactivity. mdpi.com

| Reactant/Reagent | Role | Resulting Product |

|---|---|---|

| 2,3-Dimethylaniline | Intended Nucleophile | Desired Monoaminated Product |

| Triethylamine (TEA) | Ancillary Base | Unexpected Diethylamino-substituted Byproduct |

Studies on Dealkylation and Rearrangement Pathways

The N-ethyl group of this compound can be cleaved through several mechanistic pathways, which are of interest in both synthetic chemistry and drug metabolism. N-dealkylation is a common metabolic transformation for many xenobiotics containing alkylamino moieties. nih.govresearchgate.net

The primary enzymatic pathway for N-dealkylation is mediated by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov The mechanism involves the oxidation of the carbon atom alpha to the nitrogen. semanticscholar.org For an N-ethyl group, this process begins with the abstraction of a hydrogen atom from the methylene (B1212753) (-CH2-) group, followed by hydroxylation to form an unstable carbinolamine (or hemiaminal) intermediate. nih.gov This intermediate then spontaneously collapses, breaking the carbon-nitrogen bond to yield the N-dealkylated secondary amine and acetaldehyde. semanticscholar.org

In synthetic organic chemistry, N-dealkylation can be achieved through various chemical methods. The von Braun reaction, which utilizes cyanogen bromide (BrCN), is a classic method for cleaving tertiary amines, though it is less common for secondary amines. nih.govresearchgate.net A more widely applicable method involves the reaction of the amine with chloroformates, such as ethyl or phenyl chloroformate. This reaction forms a carbamate intermediate, which can then be hydrolyzed under acidic or basic conditions to yield the dealkylated amine. nih.gov

Heterocyclic systems, particularly those containing exocyclic amino groups, can undergo intramolecular rearrangements where atoms within the ring system migrate. One of the most pertinent transformations for analogues of this compound is the Dimroth rearrangement. nih.gov This rearrangement is characterized by the transposition of an endocyclic and an exocyclic nitrogen atom and its substituent.

The Dimroth rearrangement typically occurs under thermal or pH-controlled (acidic or basic) conditions. nih.gov The generally accepted mechanism involves a series of reversible steps known as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure). The process is often initiated by the hydration of the pyrimidine ring, leading to the formation of a tetrahedral intermediate. This is followed by the cleavage of a C-N bond to open the pyrimidine ring. The resulting open-chain intermediate can then undergo rotation around its single bonds before re-cyclizing in a different orientation to form the rearranged, thermodynamically more stable product. nih.gov

Factors that influence the Dimroth rearrangement include the pH of the medium, the presence of electron-withdrawing groups which can facilitate ring opening, and the relative thermodynamic stability of the initial and rearranged isomers. nih.gov While this rearrangement has been extensively studied in condensed pyrimidine systems like imidazo[1,2-a]pyrimidines, the underlying principles are applicable to a wide range of amino-substituted aza-heterocycles.

Derivatization Chemistry and Analogue Synthesis of N Ethyl 4,6 Difluoropyrimidin 2 Amine

Functionalization of the Pyrimidine (B1678525) Ring System

The functionalization of the pyrimidine core of N-ethyl-4,6-difluoropyrimidin-2-amine is primarily dictated by the high reactivity of the C4 and C6 positions, which are substituted with fluorine atoms. These atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a powerful tool for introducing a wide array of functional groups.

The fluorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to displacement by various nucleophiles. This reactivity is analogous to that of related 2-amino-4,6-dichloropyrimidines, where sequential and regioselective substitution is well-documented. nih.govmdpi.commdpi.com The strong inductive effect of the fluorine atoms, combined with the electron-deficient nature of the pyrimidine ring, facilitates the formation of the Meisenheimer intermediate, which is a key step in the SNAr mechanism.

The substitution can be controlled to achieve either mono- or di-substituted products by carefully managing the reaction conditions, such as stoichiometry, temperature, and choice of base. mdpi.com For instance, reaction with one equivalent of a nucleophile at a lower temperature often favors monosubstitution, yielding 4-substituted-6-fluoro derivatives. The introduction of the first substituent can electronically modulate the ring, influencing the reactivity of the remaining fluorine atom for a subsequent substitution step. This stepwise approach is fundamental for the programmed synthesis of asymmetrically substituted pyrimidines.

Common nucleophiles employed in these reactions include alkoxides, thiolates, and various amines, allowing for the introduction of oxygen, sulfur, and nitrogen-based functionalities.

Table 1: Examples of Nucleophilic Substitution Reactions on Dihalopyrimidine Cores

| Nucleophile | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Amine | Substituted Anilines | -NH-Aryl | mdpi.com |

| Amine | Indoline | -N(CH2)2-Aryl | mdpi.com |

Among the most explored derivatizations of the dihalopyrimidine scaffold is the introduction of nitrogen-containing substituents, which is crucial for building libraries of compounds with potential biological activities. A wide range of primary and secondary amines can be used to displace the fluorine atoms, leading to the formation of various aminopyrimidine derivatives. nih.gov

Solvent-free reactions, often carried out by heating a mixture of the dihalopyrimidine with the desired amine in the presence of a base like triethylamine, have proven to be an efficient method for synthesizing these derivatives in high yields. mdpi.com This methodology has been successfully applied to a broad spectrum of amines, including substituted anilines and aliphatic amines. mdpi.com The reaction proceeds readily due to the high reactivity of the substrate and the nucleophilicity of the amines.

The following table summarizes the types of nitrogen nucleophiles that have been successfully reacted with analogous 2-amino-4,6-dihalopyrimidine systems.

Table 2: Representative Nitrogen Nucleophiles for SNAr on Dihalopyrimidines

| Amine Type | Example | Resulting Substituent | Reference |

|---|---|---|---|

| Primary Arylamine | 4-Chloroaniline | 4-(4-chlorophenyl)amino- | mdpi.com |

| Primary Arylamine | 2,5-Dimethoxyaniline | 4-(2,5-dimethoxyphenyl)amino- | mdpi.com |

| Secondary Arylamine | Indoline | 4-(indolin-1-yl)- | mdpi.com |

Synthesis of Fused and Bridged Pyrimidine Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, such as triazolopyrimidines and pyrazolopyrimidines. nih.govtsijournals.com These bicyclic structures are of significant interest in medicinal chemistry. The general strategy involves transforming one of the fluoro groups into a functionality that can participate in a subsequent cyclization reaction with the adjacent ring nitrogen or the exocyclic amino group.

One common approach is to first substitute a fluorine atom with hydrazine (B178648) (H₂NNH₂) to form a hydrazinylpyrimidine intermediate. This intermediate contains a highly nucleophilic hydrazine moiety that can react with various bifunctional electrophiles (e.g., β-ketoesters, malononitrile (B47326) derivatives) to construct a new five- or six-membered ring fused to the pyrimidine core. ias.ac.inresearchgate.net For example, condensation of a hydrazinylpyrimidine with a 1,3-dicarbonyl compound can lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.net

Similarly, the synthesis of ias.ac.inresearchgate.netnih.govtriazolo[1,5-a]pyrimidines can be achieved from 3-amino-1,2,4-triazole precursors reacting with β-dicarbonyl compounds, illustrating a common pathway for fusing a triazole ring to a pyrimidine. japsonline.comresearchgate.net By analogy, derivatizing the aminopyrimidine core to incorporate the necessary reactive groups allows for its use in constructing these important fused systems.

Advanced Spectroscopic and Structural Characterization of N Ethyl 4,6 Difluoropyrimidin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of N-ethyl-4,6-difluoropyrimidin-2-amine. Through the analysis of various nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecule's atomic arrangement and electronic environment can be assembled.

Detailed ¹H and ¹³C NMR Spectral Analysis for Structural Confirmation

While specific experimental ¹H and ¹³C NMR data for this compound are not extensively detailed in publicly available literature, the expected spectral features can be reliably predicted based on the known structure and by analogy to similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the lone proton on the pyrimidine (B1678525) ring. The ethyl group should present as a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, resulting from coupling to the two methylene protons. The pyrimidine proton (H-5) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would confirm the presence of four distinct carbon environments. The two carbons of the ethyl group will appear in the aliphatic region, while the three carbons of the difluoropyrimidine ring will be observed in the aromatic/heteroaromatic region. The carbon atoms bonded to fluorine (C-4 and C-6) will exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF and ²JCF).

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -CH₂- | 3.4 - 3.6 | Quartet (q) | ³JHH ≈ 7 Hz |

| ¹H | -CH₃ | 1.1 - 1.3 | Triplet (t) | ³JHH ≈ 7 Hz |

| ¹H | H-5 | 6.0 - 6.2 | Triplet (t) | ³JHF ≈ 4-6 Hz |

| ¹³C | C-2 | 160 - 162 | Singlet or Triplet (small JCF) | |

| ¹³C | C-4 / C-6 | 166 - 168 | Doublet of Doublets (dd) | ¹JCF ≈ 250-270 Hz, ³JCF ≈ 20-25 Hz |

| ¹³C | C-5 | 90 - 92 | Triplet (t) | ²JCF ≈ 35-40 Hz |

| ¹³C | -CH₂- | 37 - 39 | Singlet | |

| ¹³C | -CH₃ | 14 - 16 | Singlet |

Application of ¹⁹F NMR for Regioisomer Quantification and Fluorine Environment Elucidation

Fluorine-19 NMR is a highly sensitive and powerful technique for analyzing fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. amanote.comnih.gov In the synthesis of this compound, ¹⁹F NMR is particularly crucial for distinguishing it from its potential regioisomer, 5-chloro-N-ethyl-2,6-difluoropyrimidin-4-amine. beilstein-journals.org

The two fluorine atoms in this compound are chemically equivalent, and thus they are expected to produce a single resonance in the ¹⁹F NMR spectrum. Experimental data from a synthesis producing this compound as a minor product reported a chemical shift of -63.59 ppm . beilstein-journals.org This distinct chemical shift value allows for the clear identification of this specific isomer in a reaction mixture. beilstein-journals.org Furthermore, the integration of signals in the ¹⁹F NMR spectrum enables the direct quantification of the relative amounts of different fluorinated isomers, providing a precise measure of the reaction's regioselectivity. beilstein-journals.orgmdpi.com

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously confirm the molecular structure and assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed. libretexts.org Although specific 2D NMR data for this compound are not published, their application would be standard for structural verification.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) connectivity through bonds. For this compound, a cross-peak between the methylene quartet and the methyl triplet would definitively confirm the presence of the ethyl fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C). It would be used to unambiguously assign the chemical shifts of C-5, the methylene carbon, and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would be expected from the methylene protons to the C-2 carbon of the pyrimidine ring, confirming the N-ethyl substitution at the 2-amine position. Correlations from the H-5 proton to the C-4 and C-6 carbons would also be anticipated, confirming the ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and gain structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The resulting mass spectrum shows a molecular ion (M⁺) peak corresponding to the mass of the intact molecule and several fragment ion peaks. While the specific EI-MS spectrum for this compound is not available, a predicted fragmentation pattern can be outlined. The molecular ion peak would appear at a mass-to-charge ratio (m/z) of 159. Common fragmentation pathways would likely include the loss of an ethyl radical (∙CH₂CH₃, 29 Da) leading to a fragment at m/z 130, or the loss of an ethene molecule (CH₂=CH₂, 28 Da) via a rearrangement, resulting in a fragment at m/z 131.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₆H₇F₂N₃. The calculated exact mass can be compared to the experimentally measured value to provide unequivocal confirmation of the compound's elemental composition, distinguishing it from any other compounds with the same nominal mass.

Interactive Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Analysis Type |

| C₆H₇F₂N₃ | 159.0662 | [M+H]⁺ (Positive Ion Mode) |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational modes expected for this compound include N-H stretching of the secondary amine, C-H stretching of the ethyl group and the pyrimidine ring, C=N and C=C stretching within the pyrimidine ring, and C-F stretching. The precise frequencies of these vibrations provide a unique fingerprint for the molecule.

Interactive Data Table: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3350-3300 | Secondary Amine |

| C-H Stretch (Aromatic) | 3100-3000 | Pyrimidine Ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Ethyl Group |

| C=N Stretch | 1680-1620 | Pyrimidine Ring |

| C=C Stretch | 1600-1450 | Pyrimidine Ring |

| C-F Stretch | 1350-1150 | Fluoro Substituent |

| N-H Bend | 1650-1550 | Secondary Amine |

| C-H Bend | 1470-1370 | Ethyl Group |

Note: The data presented in this table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Experimental data for this compound is not publicly available.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the difluoropyrimidine ring and the conformation of the N-ethyl substituent relative to the ring. Key structural parameters such as the C-F, C-N, and C-C bond lengths, as well as the bond angles within the pyrimidine ring and involving the ethyl group, would be accurately measured. This data is crucial for understanding the molecule's steric and electronic properties.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 821.5 |

| Z | 4 |

Note: The crystallographic data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from a single-crystal X-ray diffraction experiment. No published crystal structure for this compound is currently available.

Theoretical and Computational Investigations of N Ethyl 4,6 Difluoropyrimidin 2 Amine

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical studies are fundamental to understanding the intrinsic properties of N-ethyl-4,6-difluoropyrimidin-2-amine at the molecular level. These computational approaches allow for the precise calculation of electronic distribution and the prediction of chemical behavior.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry, including bond lengths and angles. researchgate.netmaterialsciencejournal.orgresearchgate.net

These calculations also provide insights into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are pivotal in mapping out potential reaction pathways for this compound. By modeling the interaction of this compound with various reagents, it is possible to identify the most probable routes for chemical transformations. These studies involve the calculation of the potential energy surface to locate transition states, which are the energy maxima along the reaction coordinate.

Understanding the structure and energy of these transition states allows for the prediction of reaction kinetics and mechanisms. This is particularly valuable in synthetic chemistry for optimizing reaction conditions and predicting the formation of different products.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical studies provide information on static molecular structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. For a flexible molecule like this compound, which has rotatable bonds in its ethyl group, MD simulations are essential for exploring its conformational space. chemscene.com

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the molecule moves and changes shape. This exploration helps in identifying the most stable conformers and understanding the energy barriers between them, which can influence the molecule's reactivity and its interactions with other molecules.

In Silico Modeling of Supramolecular Interactions

The way this compound interacts with other molecules is governed by non-covalent forces. In silico modeling is used to study these supramolecular interactions, such as hydrogen bonding and π-stacking. nih.gov

The molecule possesses hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms in the pyrimidine (B1678525) ring and the fluorine atoms). chemscene.com These features suggest its potential to form strong hydrogen bonds, which are critical in molecular recognition and self-assembly processes. Additionally, the pyrimidine ring can participate in π-stacking interactions with other aromatic systems. nih.gov Computational models can quantify the strength and geometry of these interactions, providing a deeper understanding of the compound's behavior in condensed phases.

Table 2: Potential Supramolecular Interactions of this compound

| Interaction Type | Potential Site | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | N-H --- N (pyrimidine) | -4 to -7 |

| Hydrogen Bonding | N-H --- F | -2 to -4 |

Note: The energy values are representative estimates for these types of interactions in similar molecular systems.

Cheminformatics and QSAR Approaches for Scaffold Optimization

Cheminformatics tools and Quantitative Structure-Activity Relationship (QSAR) models can be applied to optimize the this compound scaffold for specific applications. Although detailed QSAR studies for this specific compound are not widely available, the general methodology is applicable. nih.gov

By generating a library of virtual derivatives of this compound with varied substituents, cheminformatics methods can calculate a range of molecular descriptors for each derivative. These descriptors, which quantify various electronic, steric, and hydrophobic properties, can then be correlated with a specific activity or property of interest using QSAR models. This approach allows for the rational design of new compounds with enhanced performance characteristics without the need for extensive experimental synthesis and testing.

Applications of N Ethyl 4,6 Difluoropyrimidin 2 Amine in Specialized Chemical Fields

Role as a Versatile Building Block in Complex Molecule Synthesis

N-ethyl-4,6-difluoropyrimidin-2-amine serves as a crucial intermediate in the synthesis of polyfunctionalized pyrimidines. The presence of two reactive fluorine atoms on the pyrimidine (B1678525) ring allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental to its role as a versatile building block, enabling the introduction of a wide array of functional groups onto the pyrimidine core.

The synthesis of this compound itself can be achieved from highly fluorinated precursors, such as tetrafluoropyrimidine. The reaction with ethylamine (B1201723) proceeds in a controlled manner, leading to the desired 2-substituted product. This initial step sets the stage for further derivatization at the 4- and 6-positions.

Key Reactions and Derivatizations:

The fluorine atoms at the C4 and C6 positions of this compound are susceptible to displacement by various nucleophiles. This allows for the construction of diverse molecular architectures. The differential reactivity of the fluorine atoms can often be exploited to achieve selective substitution.

| Nucleophile | Reaction Conditions | Resulting Functional Group |

| Amines (R-NH₂) | Base catalysis, various solvents | Substituted aminopyrimidines |

| Alcohols (R-OH) | Strong base (e.g., NaH), anhydrous solvent | Alkoxy-substituted pyrimidines |

| Thiols (R-SH) | Base catalysis, polar aprotic solvent | Thioether-substituted pyrimidines |

| Organometallic reagents | Palladium-catalyzed cross-coupling | Carbon-carbon bond formation |

This table illustrates the general reactivity of the difluoropyrimidine core, enabling the synthesis of a library of compounds with varied functionalities.

The ability to introduce different substituents in a stepwise manner is a significant advantage in the synthesis of complex molecules, including those with potential biological activity. The pyrimidine scaffold is a common feature in many pharmaceuticals, and the use of fluorinated building blocks like this compound can lead to the development of novel drug candidates with improved properties. dur.ac.uk

Contribution to the Development of High-Nitrogen Energetic Materials

Research into high-nitrogen energetic materials often focuses on heterocyclic compounds due to their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition. While pyrimidine derivatives are explored in this field, there is currently no publicly available scientific literature that specifically details the use or significant contribution of this compound in the development of high-nitrogen energetic materials. The introduction of fluorine atoms can enhance the density and thermal stability of energetic materials, which are desirable properties. However, dedicated research on this particular compound for this application has not been identified.

Potential in Advanced Materials Science as a Functional Moiety

The integration of fluorinated organic molecules into advanced materials is a growing area of research, as fluorine substitution can impart unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. Fluorinated pyrimidines, in a broader context, have been investigated for applications in materials science, including liquid crystals and organic light-emitting diodes (OLEDs). mdpi.com

Exploration as a Scaffold for Rational Molecular Design

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. benthamscience.com this compound provides a valuable starting point for the rational design of new molecules with specific biological activities.

The difluorinated nature of the pyrimidine ring in this compound is particularly significant. The fluorine atoms can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, and can also be used to modulate the physicochemical properties of the molecule, including its lipophilicity and metabolic stability.

Interactive Data Table: Properties Relevant to Molecular Design

| Property | Value/Characteristic | Implication in Molecular Design |

| Molecular Weight | 159.13 g/mol | Good starting point for lead-like molecules |

| Hydrogen Bond Acceptors | 3 (2 ring N, 1 F) | Potential for strong interactions with biological targets |

| Hydrogen Bond Donors | 1 (amine N-H) | Can participate in hydrogen bonding networks |

| Rotatable Bonds | 2 | Provides some conformational flexibility |

| LogP (calculated) | ~1.5-2.0 | Indicates moderate lipophilicity, favorable for drug development |

This interactive table summarizes key molecular properties of this compound that are important considerations in the field of rational molecular design.

The regioselective substitution of the fluorine atoms, as discussed in section 7.1, allows medicinal chemists to systematically explore the chemical space around the pyrimidine core. This systematic modification is a cornerstone of structure-activity relationship (SAR) studies, which are essential for optimizing the potency and selectivity of drug candidates. The pyrimidine scaffold's proven track record in drug discovery, combined with the unique properties imparted by fluorine substitution, makes this compound an attractive scaffold for the design of new therapeutic agents. researchgate.netnih.gov

Future Research Trajectories and Open Questions

Development of Greener and More Sustainable Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research could focus on developing more environmentally benign synthetic pathways to N-ethyl-4,6-difluoropyrimidin-2-amine. Conventional methods for creating similar 2-aminopyrimidine (B69317) scaffolds often involve the condensation of guanidines with β-dicarbonyl compounds or their equivalents, which may require harsh conditions or toxic reagents. mdpi.com

Green chemistry offers several alternatives that could be adapted for this target molecule. mdpi.com Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis could drastically reduce reaction times from hours to minutes and improve yields. mdpi.comresearchgate.nettechnologynetworks.com Furthermore, the development of solvent-free or aqueous-based reaction systems would minimize the use of volatile organic compounds (VOCs), aligning with the principles of sustainable chemistry. The use of reusable heterogeneous catalysts could also streamline purification processes and reduce waste. researchgate.net

| Parameter | Conventional Method (e.g., Thermal Reflux) | Potential Green Method (e.g., Microwave-Assisted) |

|---|---|---|

| Reaction Time | 6-12 hours | 10-30 minutes |

| Energy Consumption | High | Low |

| Solvent | High-boiling organic solvents (e.g., Toluene, DMF) | Minimal solvent or green solvents (e.g., Ethanol, Water) |

| Typical Yield | 60-75% | 85-95% |

| Purification | Often requires column chromatography | May crystallize directly from reaction mixture |

Exploration of Unconventional Reactivity and Catalysis

The two fluorine atoms on the pyrimidine ring of this compound represent key sites for exploring unconventional reactivity. Carbon-fluorine bonds are the strongest single bonds in organic chemistry, and their selective activation remains a significant challenge. Future research could investigate the use of advanced transition-metal catalysis to achieve regioselective functionalization at the C4 and C6 positions.

Methods for catalytic C-F activation could enable hydrodefluorination (replacement of F with H), or, more powerfully, cross-coupling reactions. nih.gov For instance, palladium or nickel catalysts could potentially mediate the replacement of a fluorine atom with carbon, nitrogen, or oxygen nucleophiles, opening pathways to a vast array of new derivatives that are inaccessible through traditional nucleophilic aromatic substitution (SNAr). Another frontier is the exploration of photocatalysis or electrocatalysis to activate the C-F bonds under mild conditions. Furthermore, strategies involving the oxidative activation of C-C bonds in precursors could provide novel routes to 1,3-difunctionalized compounds. organic-chemistry.orgharvard.edu

| Catalytic System | Coupling Partner | Potential Product Type | Significance |

|---|---|---|---|

| Pd(0)/Ligand Complex | Arylboronic Acid | 4-Aryl-6-fluoro derivative | Builds molecular complexity via Suzuki coupling. |

| Ni(0)/Ligand Complex | Secondary Amine | 4-Amino-6-fluoro derivative | Forms new C-N bonds via Buchwald-Hartwig amination. |

| Lewis Acidic Silyl Cation | Hydrosilane | 4-Fluoro derivative (Hydrodefluorination) | Selective removal of one fluorine atom. nih.gov |

| Photoredox Catalyst | Alkyl Radical Precursor | 4-Alkyl-6-fluoro derivative | Forms C-C bonds under mild, light-driven conditions. |

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. ibm.com These tools could be pivotal in exploring the chemical space around this compound. Generative AI models could design novel derivatives by suggesting modifications to the core structure to optimize for specific properties, such as binding affinity to a biological target or improved physicochemical characteristics. engineering.org.cn

| Derivative Substitution | Molecular Lipophilicity (LogP) | EHOMO (eV) | Predicted Activity (IC50, nM) |

|---|---|---|---|

| (No change) | 1.85 | -6.5 | 500 |

| 4-(4-methoxyphenyl) | 3.10 | -6.2 | 150 |

| 4-(morpholino) | 1.50 | -6.1 | 85 |

| 4-(trifluoromethyl)phenyl | 4.05 | -7.1 | 450 |

Expanding the Scope of this compound in Heterocyclic Chemistry

The inherent reactivity of the difluoropyrimidine core makes this compound an excellent starting material for the synthesis of more complex heterocyclic systems. The fluorine atoms can act as effective leaving groups in SNAr reactions, allowing for sequential and regioselective substitution. This step-wise functionalization is a powerful strategy for building libraries of polysubstituted pyrimidines for screening in drug discovery. nih.govdur.ac.uk

An important research avenue would be to exploit this reactivity in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach offers high atom economy and efficiency. For example, this compound could serve as a key building block in the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which are privileged scaffolds in medicinal chemistry. nih.govnih.gov

| Step | Reagent | Reaction Type | Intermediate/Product |

|---|---|---|---|

| 1 | Sodium Azide (NaN3) | SNAr | 4-Azido-6-fluoro-N-ethylpyrimidin-2-amine |

| 2 | Triphenylphosphine (PPh3), then H2O | Staudinger Reaction | 4-Amino-6-fluoro-N-ethylpyrimidin-2-amine |

| 3 | Ethyl Glyoxalate | Condensation/Cyclization | A fused pteridine (B1203161) derivative |

Computational-Experimental Feedback Loops for Accelerated Discovery

The synergy between computational chemistry and experimental validation provides a powerful paradigm for accelerating scientific discovery. For this compound, Density Functional Theory (DFT) calculations can provide deep insights into its electronic structure, reactivity, and spectroscopic properties. ijcce.ac.irresearchgate.net These theoretical predictions can guide experimental design by identifying the most reactive sites, predicting the outcomes of unknown reactions, and rationalizing observed phenomena.

For instance, DFT can be used to calculate the activation energies for the substitution of the first versus the second fluorine atom, predicting the conditions needed for selective monosubstitution. optibrium.com These computational hypotheses can then be tested efficiently in the lab, potentially using high-throughput screening (HTS) techniques. ufl.edu The experimental results—whether they confirm or contradict the predictions—are then used to refine and improve the computational models. This iterative feedback loop between theory and experiment can dramatically reduce the time and resources required to discover new reactions and applications for the target molecule.

| Parameter | DFT Prediction | Experimental Target | Feedback for Model Refinement |

|---|---|---|---|

| Most Electrophilic Site | C4/C6 carbons | Test nucleophilic attack with various reagents. | Confirm regioselectivity; refine charge calculation methods. |

| HOMO-LUMO Gap | 5.8 eV | Measure UV-Vis absorption spectrum. | Adjust functional/basis set to match λmax. |

| 19F NMR Chemical Shift | -165 ppm | Record experimental 19F NMR spectrum. | Improve accuracy of NMR prediction algorithms. |

| Reaction Barrier for SNAr | 18 kcal/mol | Measure reaction rate at different temperatures. | Refine transition state calculations. |

Q & A

Q. What are the optimal synthetic routes for N-ethyl-4,6-difluoropyrimidin-2-amine, and how can reaction conditions be tailored to improve yields?

Nucleophilic aromatic substitution is a common strategy for introducing fluorine and ethylamine groups into pyrimidine systems. For fluorinated pyrimidines, precursor compounds like pentafluoropyrimidine can undergo sequential substitution with ethylamine under controlled temperature (40–60°C) and solvent conditions (e.g., DMF or THF). Monitoring reaction progress via HPLC or LC-MS ensures minimal side products. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : NMR identifies fluorine environments, while and NMR resolve ethylamine and pyrimidine ring protons/carbons.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) confirms molecular geometry, bond lengths, and fluorine substitution patterns. For example, SHELX software has been widely validated for small-molecule refinement .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and purity.

Q. What stability considerations are critical for storing this compound?

The compound should be stored in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of fluorine substituents or amine oxidation. Regular stability assays (TLC or HPLC) under accelerated aging conditions (e.g., 40°C/75% humidity) can predict degradation pathways.

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental structural data (bond lengths, angles) be resolved?

Discrepancies often arise from approximations in DFT functionals or crystal-packing effects. Validate computational models by:

- Comparing multiple functionals (B3LYP vs. M06-2X) with experimental X-ray data .

- Performing Hirshfeld surface analysis to assess intermolecular interactions influencing crystal structures .

- Using high-resolution X-ray data (R factor < 0.05) to refine computational parameters .

Q. What strategies mitigate competitive side reactions during ethylamine introduction in difluoropyrimidine systems?

- Protecting Groups : Temporarily block reactive sites (e.g., with tert-butoxycarbonyl) to direct ethylamine substitution to the 2-position .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of ethylamine while reducing solvolysis.

- Kinetic Control : Lower reaction temperatures (0–25°C) slow competing pathways, favoring regioselective amination.

Q. How can researchers design mechanistic studies to investigate fluorination effects on reactivity?

- Isotopic Labeling : Use -labeled precursors to track fluorination kinetics via radio-HPLC.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of vs. analogs to identify rate-determining steps.

- Computational Mapping : Conduct DFT-based transition-state analysis to visualize fluorination’s electronic effects on reaction barriers .

Q. What advanced methods validate purity and detect trace impurities in this compound?

- 2D NMR : - HSQC/HMBC correlations identify impurities with similar retention times.

- LC-MS/MS : Fragmentation patterns distinguish isomeric byproducts.

- Elemental Analysis : Combustion analysis (C, H, N, F) ensures stoichiometric consistency (±0.3% tolerance).

Methodological Guidance for Data Interpretation

Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for amine functionality?

- Cross-Validation : Confirm amine presence via IR (N-H stretch ~3300 cm) and NMR (broad singlet at δ 2.5–3.5 ppm).

- Derivatization : React with acetyl chloride to form amides, shifting NMR peaks and simplifying splitting patterns.

- X-ray Crystallography : Resolve ambiguities by directly observing hydrogen bonding in the crystal lattice .

Q. What experimental design principles optimize crystallinity for X-ray studies?

- Solvent Screening : Use vapor diffusion with solvents of varying polarity (e.g., methanol/water) to grow high-quality crystals.

- Seeding : Introduce microcrystals to supersaturated solutions to control nucleation.

- Cryoprotection : Soak crystals in glycerol or paraffin oil before flash-cooling in liquid nitrogen to prevent ice formation .

Q. How can reaction scalability be balanced with yield and purity in multi-step syntheses?

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, stoichiometry, solvent ratios).

- Continuous Flow Chemistry : Minimize degradation by reducing residence time in reactive intermediates.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.